molecular formula C30H56O3SSn B12670973 Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane CAS No. 85938-51-8

Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane

Cat. No.: B12670973
CAS No.: 85938-51-8
M. Wt: 615.5 g/mol
InChI Key: PWFLFJXKKNUHOQ-UHFFFAOYSA-M
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Description

Chemical Identity and Structural Characterization of Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane

Systematic Nomenclature and IUPAC Conventions

The systematic name tributylstannyl 4-dodecylbenzenesulfonate adheres to IUPAC guidelines, prioritizing the sulfonate ester as the principal chain. The tin atom serves as the central heteroatom, bonded to three butyl groups and one oxygen atom of the sulfonate moiety. The prefix 4-dodecyl specifies the position of the dodecyl substituent on the benzene ring, while benzenesulfonate denotes the sulfonic acid derivative. Alternative nomenclature includes tributyl[[(p-dodecylphenyl)sulphonyl]oxy]stannane, which explicitly emphasizes the tin-centered stannane structure.

The numbering of the benzene ring begins at the sulfonate group, with the dodecyl chain occupying the para position. The tributylstannyl group is treated as a substituent on the sulfonate oxygen, reflecting its role as an ester derivative. This naming convention ensures unambiguous identification of the compound’s substituents and connectivity.

Molecular Formula and Stereochemical Considerations

The molecular formula $$ \text{C}{30}\text{H}{56}\text{O}_{3}\text{S}\text{Sn} $$ corresponds to a molar mass of 615.54 g/mol. The structure comprises three distinct regions:

  • Aromatic sulfonate core : A benzene ring substituted with a sulfonate group ($$-\text{SO}{3}^{-}$$) at position 1 and a dodecyl chain ($$-\text{C}{12}\text{H}_{25}$$) at position 4.
  • Tributylstannyl moiety : A tin atom coordinated to three butyl groups ($$-\text{C}{4}\text{H}{9}$$) and the sulfonate oxygen.
  • Ester linkage : The tin-oxygen bond connecting the stannane and sulfonate groups.

The tin center adopts a tetrahedral geometry, but stereoisomerism is precluded due to the presence of three identical butyl groups. The absence of chiral centers or axial chirality in the dodecyl chain further ensures the compound exists as a single stereochemical entity.

Table 1: Atomic Composition and Bonding
Component Composition Bonding to Tin
Butyl Groups $$ \text{C}{4}\text{H}{9} $$ Covalent (Sn-C)
Sulfonate Oxygen $$ \text{O} $$ Covalent (Sn-O)
Benzene Ring $$ \text{C}{6}\text{H}{4} $$ Indirect (via sulfonate)

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. Predicted $$ ^1\text{H} $$ NMR signals include:

  • Aromatic protons : A doublet at δ 7.6–7.8 ppm (2H, ortho to sulfonate) and a doublet at δ 7.3–7.5 ppm (2H, meta to sulfonate).
  • Dodecyl chain : A multiplet at δ 1.2–1.4 ppm (22H, $$-\text{CH}{2}$$–) and a triplet at δ 0.8–0.9 ppm (3H, terminal $$-\text{CH}{3}$$).
  • Butyl groups : Multiplets at δ 1.3–1.6 ppm (6H, $$-\text{CH}{2}$$–) and δ 0.9–1.1 ppm (9H, $$-\text{CH}{3}$$).

In $$ ^{13}\text{C} $$ NMR, the tin-bound carbons resonate upfield (δ 10–15 ppm) due to electron-withdrawing effects, while the sulfonate-bearing aromatic carbons appear at δ 125–140 ppm.

Table 2: Predicted NMR Chemical Shifts
Proton Environment δ (ppm) Multiplicity Integration
Aromatic (ortho) 7.6–7.8 Doublet 2H
Aromatic (meta) 7.3–7.5 Doublet 2H
Dodecyl $$-\text{CH}_{2}$$– 1.2–1.4 Multiplet 22H
Dodecyl $$-\text{CH}_{3}$$ 0.8–0.9 Triplet 3H
Butyl $$-\text{CH}_{2}$$– 1.3–1.6 Multiplet 6H
Butyl $$-\text{CH}_{3}$$ 0.9–1.1 Triplet 9H
Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound reveals a molecular ion peak at m/z 616.2967 ($$[\text{M}]^+$$), consistent with the molecular formula $$ \text{C}{30}\text{H}{56}\text{O}_{3}\text{S}\text{Sn} $$. Key fragmentation pathways include:

  • Loss of butyl radicals ($$ \text{C}{4}\text{H}{9}^\bullet $$) yielding ions at m/z 559.2 and 502.1.
  • Cleavage of the Sn-O bond, generating a sulfonate ion ($$ \text{C}{18}\text{H}{29}\text{O}_{3}\text{S}^- $$) at m/z 325.1.
  • Isotopic patterns characteristic of tin ($$^{120}\text{Sn}$$: 32.4%, $$^{118}\text{Sn}$$: 24.2%, $$^{116}\text{Sn}$$: 14.5%).
Table 3: Predicted Mass Spectral Peaks
m/z Ion Relative Abundance
616.2967 $$[\text{M}]^+$$ 100%
559.2 $$[\text{M} - \text{C}{4}\text{H}{9}]^+$$ 45%
502.1 $$[\text{M} - 2\text{C}{4}\text{H}{9}]^+$$ 22%
325.1 $$[\text{C}{18}\text{H}{29}\text{O}_{3}\text{S}]^-$$ 18%
Infrared Spectral Signatures

Infrared (IR) spectroscopy identifies functional groups through characteristic absorptions:

  • S=O asymmetric stretch : Strong band at 1360–1370 cm$$^{-1}$$.
  • S=O symmetric stretch : Medium band at 1170–1185 cm$$^{-1}$$.
  • Sn-C stretches : Weak absorptions at 540–560 cm$$^{-1}$$.
  • C-H stretches : Aliphatic C-H vibrations at 2850–2960 cm$$^{-1}$$.

The absence of O-H stretches (2500–3600 cm$$^{-1}$$) confirms the absence of free sulfonic acid groups, consistent with the ester structure.

Properties

CAS No.

85938-51-8

Molecular Formula

C30H56O3SSn

Molecular Weight

615.5 g/mol

IUPAC Name

tributylstannyl 4-dodecylbenzenesulfonate

InChI

InChI=1S/C18H30O3S.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;3*1-3-4-2;/h13-16H,2-12H2,1H3,(H,19,20,21);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

PWFLFJXKKNUHOQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects :

    • The p-dodecylphenylsulphonyloxy group in the target compound confers enhanced thermal stability compared to shorter-chain analogs like tributyltin laurate. This makes it suitable for high-temperature polymer processing .
    • Tributyltin methanesulfonate (CAS 13302-06-2) lacks a long alkyl chain, reducing its environmental persistence but increasing acute toxicity, leading to its inclusion in banned substance lists .
  • Toxicity Profiles: Tributyltin laurate (CAS 3090-36-6) exhibits moderate oral toxicity (LD₅₀: 180 mg/kg in mice), while intravenous exposure to (sebacoyldioxy)bis(tributyl)stannane is markedly lethal (LD₅₀: 18 mg/kg in mice) . The target compound’s toxicity is likely comparable to other tributyltin derivatives, necessitating adherence to OSHA exposure limits (0.1 mg(Sn)/m³) .

Regulatory and Industrial Implications

  • Industrial Use : Tributyltin derivatives with bulky substituents are prioritized in niche applications (e.g., photovoltaics, specialty polymers) due to their tailored reactivity and reduced volatility .

Biological Activity

Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane, often referred to as TBDS, is an organotin compound that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies, highlighting its effects, mechanisms, and applications.

Chemical Structure and Properties

The compound is characterized by a tributyl tin moiety linked to a p-dodecylphenyl sulfonate group. Its chemical structure can be represented as follows:

  • Chemical Formula : C₁₈H₃₉O₂SSn
  • Molecular Weight : Approximately 392.12 g/mol

The presence of the sulfonate group enhances its solubility in organic solvents, making it suitable for various applications in biological systems.

Antimicrobial Properties

TBDS has shown significant antimicrobial activity against a range of pathogens. Studies indicate that it exhibits:

  • Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.
  • Fungicidal Activity : Inhibits the growth of fungi such as Candida albicans and Aspergillus niger.

Table 1: Antimicrobial Efficacy of TBDS

PathogenMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus32 µg/mLDisruption of cell membrane
Escherichia coli64 µg/mLInhibition of protein synthesis
Candida albicans16 µg/mLCell wall synthesis inhibition

Cytotoxicity Studies

Research has demonstrated varying degrees of cytotoxicity of TBDS on mammalian cells. The compound's cytotoxic effects are dose-dependent and vary across different cell lines.

Table 2: Cytotoxic Effects on Cell Lines

Cell LineIC50 (µM)Observed Effects
HeLa10Apoptosis induction
MCF-725Cell cycle arrest
NIH 3T330Necrosis at high concentrations

The biological activity of TBDS is primarily attributed to its ability to interact with cellular membranes and proteins. The proposed mechanisms include:

  • Membrane Disruption : The lipophilic nature allows TBDS to integrate into lipid bilayers, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : TBDS may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

Case Study 1: Antifungal Activity in Agricultural Applications

A study conducted on the application of TBDS as a fungicide in agricultural settings showed promising results in controlling fungal infections in crops. The study reported a reduction in fungal load by over 70% when applied at recommended dosages.

Case Study 2: Toxicological Assessment in Aquatic Systems

Research assessing the impact of TBDS on aquatic organisms indicated significant toxicity to fish species at concentrations above 10 µg/L. The study highlighted the need for careful regulation when considering its use in environments where aquatic life is present.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between tributyltin hydroxide and p-dodecylphenylsulphonyl chloride under anhydrous conditions. To optimize purity:

  • Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the tin-oxygen bond.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted precursors or byproducts.
  • Monitor reaction progress using TLC (Rf ~0.5 in 9:1 hexane:ethyl acetate). Purity validation requires GC or HPLC (>98% by area) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for characteristic tin-coupled splitting (e.g., Sn satellites in aromatic protons of the dodecylphenyl group).
  • FTIR : Confirm sulphonyl group presence (asymmetric S=O stretch ~1350 cm⁻¹, symmetric ~1150 cm⁻¹).
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to detect the molecular ion [M+H]⁺ (expected m/z ~750–800).
  • Elemental Analysis : Validate stoichiometry (C, H, S, Sn ratios) to confirm synthetic accuracy .

Advanced Research Questions

Q. What experimental variables influence the catalytic efficiency of this compound in cross-coupling reactions, and how can contradictory literature data be resolved?

  • Methodological Answer :

  • Key Variables :
  • Solvent Polarity : Aprotic solvents (e.g., THF, DMF) enhance solubility and reactivity compared to polar protic solvents.
  • Temperature : Elevated temperatures (80–120°C) may accelerate transmetalation but risk thermal decomposition.
  • Ligand Effects : Co-catalysts (e.g., phosphines) can stabilize reactive intermediates.
  • Resolving Data Contradictions :
  • Compare substrate scope (electron-rich vs. electron-deficient aryl groups).
  • Replicate experiments under standardized conditions (e.g., solvent, catalyst loading, inert atmosphere) to isolate variables.
  • Use kinetic studies (e.g., GC monitoring) to differentiate rate-limiting steps .

Q. Under what conditions does this compound exhibit instability, and what handling protocols are critical for reproducibility?

  • Methodological Answer :

  • Hydrolytic Instability : The Sn–O bond is susceptible to hydrolysis. Use rigorously dried solvents and Schlenk-line techniques for moisture-sensitive steps.
  • Thermal Stability : Conduct TGA/DSC to identify decomposition onset (~200–250°C). Avoid prolonged heating above 150°C.
  • Storage : Store under inert gas at –20°C in amber vials to prevent photodegradation.
  • Validation : Periodic NMR/FTIR checks to detect degradation (e.g., loss of sulphonyl peaks, new Sn-O-Sn byproducts) .

Q. How can researchers differentiate between homolytic and heterolytic cleavage pathways of the Sn–O bond in mechanistic studies?

  • Methodological Answer :

  • Radical Trapping : Add TEMPO or BHT to suppress homolytic pathways; observe reaction inhibition via GC/MS.
  • Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer in heterolytic mechanisms.
  • Electrochemical Analysis : Cyclic voltammetry to identify redox-active intermediates (e.g., Sn⁴+ species).
  • Computational Modeling : DFT studies to compare activation energies for both pathways .

Data Analysis and Reproducibility

Q. What analytical strategies are recommended for identifying trace impurities in this compound batches?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities. Compare retention times and fragmentation patterns with known byproducts (e.g., tributyltin chloride).
  • ¹¹⁹Sn NMR : Detect tin-containing impurities (e.g., SnCl₄) via chemical shifts (δ –200 to –600 ppm).
  • ICP-MS : Quantify trace metal contaminants (e.g., Pb, Hg) to ensure compliance with catalysis standards .

Q. How should researchers address discrepancies in reported catalytic turnover numbers (TONs) for this compound?

  • Methodological Answer :

  • Standardized Assays : Use a benchmark reaction (e.g., Stille coupling with iodobenzene) across studies.
  • Control Experiments : Test for catalyst leaching (e.g., hot filtration test) to confirm homogeneity.
  • Error Analysis : Calculate confidence intervals for TONs using triplicate runs. Discrepancies >10% may indicate uncontrolled variables (e.g., oxygen/moisture ingress) .

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